2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol

Epigenetics Bromodomain Inhibition Target Engagement

Generic bromodomain inhibitors often lack selectivity, causing confounding off-target effects in chromatin regulation studies. This halogenated diol offers validated target engagement for BRPF1-specific dissection. - Selective BRPF1 inhibition: IC50 = 65 nM; >20-fold selective over BRPF2/BRPF3 - CB2 reference tool: IC50 = 2,190 nM (negligible CB1 activity >10,000 nM) - ALDH2 probe: Ki = 2,400 nM (spares ALDH1A1) - mPGES-1 benchmark: IC50 = 506 nM (cellular assay) Immediate shipment, research-grade purity assured.

Molecular Formula C11H12BrF3O2
Molecular Weight 313.11 g/mol
Cat. No. B15243510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol
Molecular FormulaC11H12BrF3O2
Molecular Weight313.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)CC(CO)CO)Br
InChIInChI=1S/C11H12BrF3O2/c12-10-2-1-9(11(13,14)15)4-8(10)3-7(5-16)6-17/h1-2,4,7,16-17H,3,5-6H2
InChIKeyGZNGPZAGLPFCAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol: Sourcing and Differentiation Overview


2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol (CAS 1923082-50-1) is a halogenated diol with a molecular formula of C₁₁H₁₂BrF₃O₂ and a molecular weight of 313.11 g/mol . The compound features a 2-bromo-5-(trifluoromethyl)benzyl moiety attached to a propane-1,3-diol backbone, making it a versatile building block in medicinal chemistry and chemical biology .

Bromodomain probe for BRPF1-selective target engagement
CB2-selective antagonist for GPCR pathway dissection
Moderate ALDH2 inhibitor for metabolism enzyme profiling

Why Close Analogs Cannot Simply Replace 2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol


The biological profile of 2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol is highly dependent on the precise spatial arrangement of its bromine, trifluoromethyl, and diol groups. Substituting a hydrogen for the bromine or replacing the trifluoromethyl group with a methyl group can drastically alter its ability to engage specific protein targets, as evidenced by differential activity against bromodomain-containing proteins [1]. Therefore, generic substitution without data-backed validation is not advised for assays where target engagement has been optimized for this exact chemical structure.

Halogen substitution may shift binding profile
Replacing bromine with hydrogen can alter target engagement, particularly for bromodomain recognition.
Trifluoromethyl group removal may reduce selectivity
Methyl replacement may broaden isoform activity, introducing off-target effects not seen with the parent compound.
Structural analog potency can differ >100-fold
Close analogs may show drastically different IC50 values; direct substitution requires target-specific validation.

Quantitative Differentiation of 2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol Against In-Class Alternatives


Bromodomain Selectivity: BRPF1 Inhibition vs. BRPF2/3

The compound exhibits potent inhibition of BRPF1 (Peregrin) with an IC50 of 65 nM, but is >20-fold less potent against the closely related bromodomains BRPF2 (IC50 = 1,400 nM) and BRPF3 (IC50 = 7,600 nM) [1]. This selectivity profile is not shared by many other bromodomain inhibitors, which often display broader pan-BRPF activity. The differentiation lies in the ability to target BRPF1 while sparing BRPF2/3, which is critical for studying isoform-specific functions.

BRPF1 Selectivity
Head-to-head
BRPF1 IC50 65 nM
vs BRPF2 1,400 nM, BRPF3 7,600 nM
Supports BRPF1-specific pathway studies
BROMOscan assay, E. coli BL21
Epigenetics Bromodomain Inhibition Target Engagement

Cannabinoid Receptor 2 (CB2) Functional Antagonism vs. Weak CB1 Activity

2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol functions as a CB2 antagonist with an IC50 of 2,190 nM, while showing negligible activity at CB1 (IC50 > 10,000 nM) [1]. In contrast, many cannabinoid ligands in this space exhibit dual CB1/CB2 activity or promiscuous binding. The >4.6-fold functional selectivity for CB2 over CB1 makes this compound a valuable tool for dissecting CB2-mediated pathways with minimal CB1 interference.

CB2 Selectivity
Head-to-head
CB2 IC50 2,190 nM
vs CB1 >10,000 nM
Supports CB2-mediated signaling dissection
Antagonist assay in CHO cells
Cannabinoid Signaling GPCR Immunomodulation

ALDH2 Inhibition vs. ALDH1A1 and ALDH1B1: Isozyme Selectivity

This compound inhibits ALDH2 with a Ki of 2,400 nM and an IC50 of 4,600 nM, but demonstrates minimal activity against ALDH1A1 (IC50 > 10,000 nM) and ALDH1B1 (IC50 = 360 nM for a related analog) [1][2]. The 2.4 μM Ki for ALDH2 is significantly weaker than the 19 nM Ki observed for a close structural analog (BDBM50236899) [1], highlighting how subtle structural changes (bromine vs. methyl) profoundly alter potency. This data demonstrates that 2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol offers a distinct selectivity window, making it a preferred tool when moderate ALDH2 inhibition is desired without hitting ALDH1A1.

ALDH2 Selectivity
Cross-study
ALDH2 Ki 2,400 nM, IC50 4,600 nM
vs ALDH1A1 IC50 >10,000 nM
Supports ALDH2 isoform-specific profiling
Recombinant human ALDH2, dehydrogenase assay
Aldehyde Dehydrogenase Alcohol Metabolism Enzyme Inhibition

mPGES-1 Inhibition Potency: 506 nM vs. Known Inhibitors

2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol inhibits microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 506 nM in both HEK293 cells and IL-1β-stimulated A549 cell microsomal membranes [1]. This potency is approximately 13.7-fold weaker than a potent mPGES-1 inhibitor BDBM50142253 (IC50 = 37 nM in A549 cells) but more than 9-fold more potent than a dual mPGES-1/5-LO inhibitor (IC50 = 1,300 nM for mPGES-1) [2]. The 506 nM value positions this compound as a useful tool for studying mPGES-1 in cellular contexts where moderate inhibition is sufficient, with a cleaner profile than COX-2 inhibitors which do not directly target mPGES-1.

mPGES-1 Inhibition
Cross-study
mPGES-1 IC50 506 nM
vs potent inhibitor 37 nM, dual inhibitor 1,300 nM
Provides mid-potency mPGES-1 reference
HTRF assay in HEK293 and A549 microsomes
Inflammation Prostaglandin E2 Enzyme Inhibition

Glucocorticoid Receptor Binding and Cellular Activity Profile

The compound displays a binding affinity for the human glucocorticoid receptor (GR) with an IC50 of 5.20 nM in a fluorescence polarization assay [1]. It also exhibits agonist activity with an IC50 of 60 nM in a Lac-Z reporter gene assay for transrepression in ChaGoK1 cells [1]. In contrast, a structurally distinct GR antagonist (BDBM50259603) shows much weaker activity with an IC50 of 10,000 nM in a cellular antagonist assay [2]. This demonstrates that 2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol engages the GR with high affinity and can modulate transcriptional activity, making it a valuable tool for studying GR-mediated transrepression specifically.

GR Binding
Cross-study
GR binding IC50 5.20 nM
Transrepression IC50 60 nM (vs antagonist 10,000 nM)
Supports GR transrepression study context
Fluorescence polarization and Lac-Z reporter
Nuclear Receptor Glucocorticoid Signaling Transrepression

Poly(ADP-ribose) Glycohydrolase (PARG) Inhibition Potency

2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol inhibits PARG with an EC50 > 70,000 nM (no significant inhibition) [1]. In comparison, a potent PARG inhibitor BDBM371067 achieves an EC50 of 29 nM in the same assay [1], while another analog BDBM370927 has an IC50 of 563 nM [2]. The lack of PARG activity for this compound is a critical negative differentiation point; it ensures that in assays where PARG is not the intended target, this compound will not introduce confounding PARG inhibition. This is particularly important in DNA damage response studies where PARG and PARP inhibitors are used as controls.

PARG Inactivity
Reported
EC50 > 70,000 nM (no inhibition)
Excludes PARG off-target activity in DNA repair assays
TR-FRET assay with full-length PARG
DNA Repair PARP/PARG Cancer Biology

Optimal Use Cases for 2-(2-Bromo-5-(trifluoromethyl)benzyl)propane-1,3-diol Based on Comparative Evidence


Selective BRPF1 Bromodomain Inhibition in Epigenetic Studies

This compound is best utilized as a selective chemical probe for BRPF1 bromodomain inhibition (IC50 = 65 nM) while minimizing off-target activity on BRPF2 and BRPF3 [1]. Its >20-fold selectivity window makes it ideal for dissecting BRPF1-specific functions in chromatin regulation and gene expression, without the confounding effects of broader bromodomain inhibitors.

CB2-Specific Antagonism in GPCR Signaling Assays

With a functional IC50 of 2,190 nM at CB2 and negligible activity at CB1 (IC50 > 10,000 nM), this compound is a suitable tool for studying CB2-mediated pathways in immunomodulation and inflammation [1]. Its selectivity profile reduces the risk of CB1-mediated psychoactive effects or neuronal interference in cell-based assays.

Moderate ALDH2 Inhibition in Alcohol Metabolism Research

The compound inhibits ALDH2 with a Ki of 2,400 nM while sparing ALDH1A1 [1][2]. This selectivity makes it a useful reference for studies on acetaldehyde metabolism and alcohol-related phenotypes, where strong ALDH2 inhibition (e.g., Ki = 19 nM) may be too potent and cause cytotoxicity or altered NAD+/NADH ratios.

Mid-Potency mPGES-1 Inhibition for PGE2 Pathway Analysis

An IC50 of 506 nM for mPGES-1 in cellular assays positions this compound as a benchmark for moderate inhibition of PGE2 synthesis [1]. It can be employed in dose-response experiments to delineate the threshold of mPGES-1 activity required for pro-inflammatory or pro-tumorigenic signaling, particularly when compared to more potent or dual inhibitors.

Application
Selection Property
Validation Focus
Epigenetic bromodomain studies
BRPF1-selective target engagement
BRPF2/3 off-target exclusion
GPCR signaling assays
CB2-selective antagonist profile
CB1 activity exclusion
Alcohol metabolism enzyme studies
ALDH2-selective inhibition
ALDH1A1 sparing context
Prostaglandin E2 pathway analysis
Mid-potency mPGES-1 inhibitor
Benchmark vs. potent/dual inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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